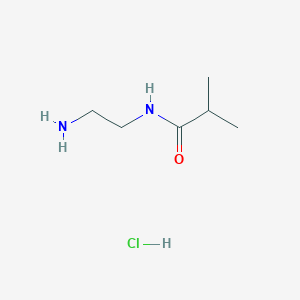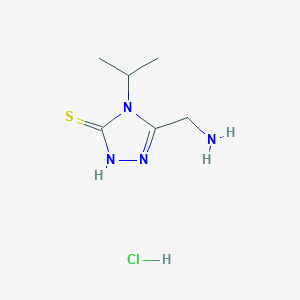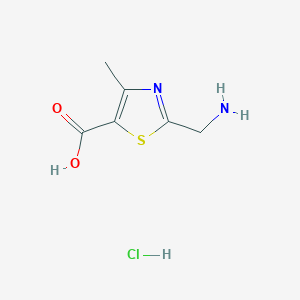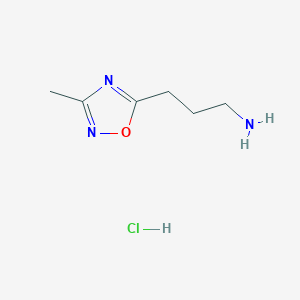![molecular formula C8H18Cl2N4S B1522949 4-[3-(二甲氨基)丙基]-5-甲基-4H-1,2,4-三唑-3-硫醇二盐酸盐 CAS No. 1251923-20-2](/img/structure/B1522949.png)
4-[3-(二甲氨基)丙基]-5-甲基-4H-1,2,4-三唑-3-硫醇二盐酸盐
描述
Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The molecular structure of DMAPA is C5H14N2 .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis
DMAPA is a colorless liquid with a fishy, ammoniacal odor. It has a density of 812 mg/mL and a boiling point of 132.1 °C .科学研究应用
Laboratory Chemical Synthesis
This compound is primarily used as a reagent in laboratory chemical synthesis. Its properties make it suitable for the synthesis of various substances, particularly those that require a stable thiol group for further reactions. The thiol group in the compound can act as a nucleophile, attacking electrophilic centers in other molecules, which is a fundamental step in constructing larger, more complex molecules .
Synthesis of Substances
The compound’s structure allows for its use in the synthesis of other chemical substances. It can serve as a building block for creating new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. Its triazole ring, in particular, is a common motif in many pharmaceutical drugs .
Peptide Synthesis
In the field of peptide synthesis, this compound could be used to introduce modifications to amino acids or peptides. The triazole-thiol moiety might be utilized to create novel peptide chains with unique structural features or biological activities .
Protein Crosslinking
The compound’s reactive groups make it a candidate for crosslinking proteins to other molecules, such as nucleic acids. This application is crucial in the study of protein interactions and the development of bioconjugates for therapeutic use .
Immobilization of Biomolecules
Researchers could employ this compound for the immobilization of large biomolecules. This is particularly useful in the development of biosensors, where the compound could be used to anchor proteins or enzymes to a solid support, enhancing the stability and activity of the biosensor .
Preparation of Antibodies and Immunoconjugates
The compound’s ability to form stable thiol linkages makes it suitable for the preparation of antibodies and immunoconjugates. These are important tools in immunotherapy and diagnostic assays, where they can be used to target specific antigens .
Acylation of Phosphoranes
In organic synthesis, the compound could be used in the acylation of phosphoranes. This reaction is important for the synthesis of various organic phosphorus compounds, which have applications in medicinal chemistry and materials science .
Modification of Nucleic Acids
Lastly, the compound could find use in the modification of nucleic acids. Its reactive groups might be used to attach functional groups to DNA or RNA, which can be pivotal in gene therapy, molecular diagnostics, and the development of nucleic acid-based drugs .
安全和危害
未来方向
属性
IUPAC Name |
4-[3-(dimethylamino)propyl]-3-methyl-1H-1,2,4-triazole-5-thione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4S.2ClH/c1-7-9-10-8(13)12(7)6-4-5-11(2)3;;/h4-6H2,1-3H3,(H,10,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPAAFYODQDUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCCN(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride | |
CAS RN |
1251923-20-2 | |
| Record name | 4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)
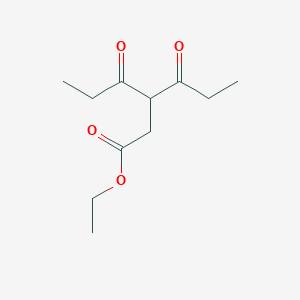
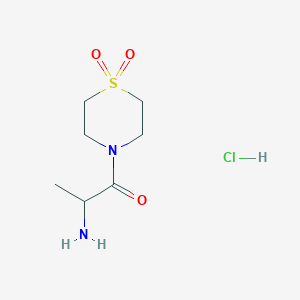
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1522872.png)

![tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1522878.png)
